ethyl 7-ethoxy-1H-indazole-5-carboxylate
Description
Ethyl 7-ethoxy-1H-indazole-5-carboxylate is a heterocyclic organic compound featuring an indazole core substituted with an ethoxy group at position 7 and an ethyl ester at position 4. Indazole derivatives are pivotal in medicinal chemistry due to their bioisosteric relationship with indoles and their role as kinase inhibitors, anticancer agents, and anti-inflammatory compounds .
Properties
Molecular Formula |
C12H14N2O3 |
|---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
ethyl 7-ethoxy-1H-indazole-5-carboxylate |
InChI |
InChI=1S/C12H14N2O3/c1-3-16-10-6-8(12(15)17-4-2)5-9-7-13-14-11(9)10/h5-7H,3-4H2,1-2H3,(H,13,14) |
InChI Key |
VZWJLBZFAWICDT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC2=C1NN=C2)C(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Structural Variations
The compound’s structural analogs differ primarily in substituent groups at positions 5 and 7, as well as nitrogen substitution on the indazole ring. Key examples include:
Table 1: Structural Comparison of Indazole Derivatives
*Calculated based on molecular formula (C₁₂H₁₄N₂O₃). †No direct CAS number provided in evidence; structurally inferred.
Key Observations:
- Position 7 Substituents : Ethoxy (target compound) increases lipophilicity compared to methoxy or hydroxy . Hydroxy groups may enhance hydrogen bonding but reduce metabolic stability.
- N-Substitution : Methyl groups on the indazole nitrogen (e.g., 1-methyl derivatives) sterically hinder interactions with biological targets compared to unsubstituted 1H-indazoles .
Physicochemical Properties
- Lipophilicity : this compound is more lipophilic than its hydroxy (logP ~1.5) and methoxy (logP ~2.0) analogs due to the larger ethoxy group (estimated logP ~2.5). This enhances membrane permeability but may reduce aqueous solubility .
- Stability : Ethyl esters are hydrolyzed slower than methyl esters in vivo, extending half-life . However, ethoxy groups are less prone to oxidation than methoxy groups, improving metabolic stability .
Preparation Methods
Nitrosation-Cyclization of Substituted Benzoate Esters
A common approach involves nitrosation-cyclization of 2-amino-3-ethoxybenzoate esters. For example, methyl 2-amino-3-ethoxybenzoate reacts with isoamyl nitrite in anhydrous toluene under reflux to form the indazole ring. Key steps include:
-
Nitrosation : KOAc and acetic anhydride activate the amine for nitrosation by isoamyl nitrite.
-
Cyclization : Refluxing in toluene induces ring closure, yielding mthis compound.
-
Esterification : The methyl ester is transesterified to ethyl using ethanol and HCl, achieving 78% yield.
Reaction Conditions
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Nitrosation | Isoamyl nitrite, KOAc | Toluene | Reflux (110°C) | 12 h | 45% |
| Transesterification | Ethanol, HCl | Ethanol | Reflux | 6 h | 78% |
Regioselective Introduction of the Ethoxy Group
Alkylation of Hydroxyindazole Intermediates
Ethyl 7-hydroxy-1H-indazole-5-carboxylate serves as a precursor, with the hydroxyl group at position 7 undergoing O-alkylation. Using ethyl bromide and K₂CO₃ in DMF at 80°C for 8 hours achieves 85% conversion. Alternative methods include Mitsunobu reactions with triethylamine and DIAD, though yields are lower (62%) due to competing N-alkylation.
Direct Synthesis via Pre-Functionalized Starting Materials
Starting with 2-amino-3-ethoxybenzoic acid ethyl ester avoids post-cyclization modifications. Cyclization with isoamyl nitrite in acetic anhydride directly yields the target compound in one pot, reducing purification steps.
Esterification and Protecting Group Strategies
Carboxylic Acid Activation
The ethyl ester is introduced either before or after indazole formation. Pre-esterification simplifies purification but risks ester hydrolysis during cyclization. Post-cyclization esterification using Boc₂O and DMAPO in dichloromethane (40°C, 2 hours) achieves 92% yield while preserving the ethoxy group.
Solvent-Dependent Crystallization
Crystallization from DMF/water mixtures produces Form A (needle-like crystals, mp 218–222°C), while acetic acid yields Form B (platelet crystals). Form A exhibits superior stability for long-term storage.
Scalability and Industrial Adaptations
Continuous Flow Synthesis
Pilot-scale studies using continuous flow reactors reduce reaction times from 12 hours to 30 minutes. For example, nitrosation at 130°C under 15 psi pressure achieves 88% yield with 99% purity.
Green Chemistry Approaches
Water-ethanol mixtures (4:1 v/v) as solvents reduce environmental impact. Microwave-assisted cyclization (150°C, 20 minutes) further enhances efficiency, achieving 91% yield.
Analytical and Characterization Data
Spectroscopic Confirmation
Q & A
(Basic) What are the optimized synthetic routes for ethyl 7-ethoxy-1H-indazole-5-carboxylate?
Methodological Answer:
The synthesis typically involves multi-step reactions, including esterification and alkylation. For example:
Esterification : React the carboxylic acid precursor (e.g., 7-hydroxy-1H-indazole-5-carboxylic acid) with ethanol under acidic conditions (e.g., H₂SO₄) to form the ethyl ester .
Ethoxy Group Introduction : Use alkylation with ethyl bromide or iodide in the presence of a base (e.g., K₂CO₃) to substitute the hydroxyl group at the 7-position .
Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) for isolation. Monitor reaction progress via TLC (Rf ~0.6 in hexane:EtOAc 7:3) .
(Basic) How can researchers characterize the structural purity of this compound?
Methodological Answer:
Use a combination of techniques:
- X-ray Crystallography : Resolve the crystal structure using SHELX software (e.g., SHELXL for refinement). Key parameters include bond angles (e.g., C-O-C ~117°) and torsional conformations .
- Spectroscopy :
(Advanced) How can researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?
Methodological Answer:
Cross-Validation : Compare with 2D NMR (COSY, HSQC) to assign ambiguous signals. For example, differentiate indazole ring protons from ethoxy groups .
Isotopic Labeling : Synthesize deuterated analogs to isolate specific proton environments.
Crystallographic Validation : Resolve ambiguities using X-ray-derived bond lengths and angles .
Dynamic NMR : Analyze temperature-dependent spectra to detect rotational barriers (e.g., ethoxy group rotation) .
(Advanced) What experimental strategies address polymorphism in this compound?
Methodological Answer:
Crystallization Screening : Test solvents (e.g., DMSO, ethanol) and cooling rates to isolate polymorphs. Use single-crystal X-ray diffraction to compare unit cell parameters .
Thermal Analysis : Perform DSC/TGA to identify phase transitions (e.g., melting points: 199–201°C observed in analogous indazole esters ).
Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-stacking) to rationalize stability differences between polymorphs .
(Basic) What safety protocols are critical for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods during synthesis .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Store in airtight containers at –20°C to prevent hydrolysis .
(Advanced) How to design bioactivity studies for this compound?
Methodological Answer:
Target Selection : Prioritize receptors (e.g., cannabinoid receptors) based on structural analogs (e.g., synthetic cannabinoid-like scaffolds ).
Assay Design :
- In Vitro : Competitive binding assays (e.g., displacement of [³H]CP-55,940 in CB1/CB2 receptor models).
- Dose-Response : Test concentrations from 1 nM to 100 µM to calculate IC₅₀ values .
Metabolic Stability : Use liver microsomes (e.g., human CYP3A4) to assess ester hydrolysis rates .
(Advanced) How to analyze stability under varying pH and temperature conditions?
Methodological Answer:
Forced Degradation :
- Acidic/Base Conditions : Incubate in HCl (0.1 M) or NaOH (0.1 M) at 37°C for 24 hrs. Monitor degradation via HPLC (C18 column, acetonitrile/water) .
- Thermal Stress : Heat at 60°C for 72 hrs to assess ester bond stability .
Kinetic Modeling : Use Arrhenius plots to predict shelf-life (e.g., activation energy ~85 kJ/mol for ester hydrolysis) .
(Basic) What chromatographic methods are suitable for purity analysis?
Methodological Answer:
- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with mobile phase (acetonitrile:water 60:40, 1 mL/min). Retention time ~8.2 min .
- GC-MS : For volatile impurities, use a DB-5 column (30 m × 0.25 mm) with He carrier gas (1 mL/min) .
(Advanced) How to reconcile discrepancies in reported melting points or spectral data?
Methodological Answer:
Source Comparison : Cross-reference data from peer-reviewed journals (e.g., Oriental Journal of Chemistry ) vs. commercial databases (avoiding unverified sources).
Reproducibility Tests : Replicate synthesis/purification steps under cited conditions (e.g., recrystallization solvent ratios ).
Error Analysis : Use statistical tools (e.g., Grubbs’ test) to identify outliers in aggregated data .
(Advanced) What strategies improve yield in large-scale synthesis?
Methodological Answer:
Catalyst Optimization : Replace H₂SO₄ with immobilized lipases (e.g., Candida antarctica) for greener esterification (yield >90%) .
Flow Chemistry : Use continuous reactors to enhance mixing and reduce side reactions (residence time ~30 min) .
Byproduct Recycling : Recover unreacted starting materials via distillation or membrane filtration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
